Cas no 822-38-8 (1,3-Dithiolane-2-thione)

1,3-Dithiolane-2-thione is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two sulfur atoms and a thiocarbonyl group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly as a precursor for dithiolane derivatives and as a ligand in coordination chemistry. Its electron-rich sulfur atoms enhance chelating properties, facilitating applications in metal complexation and catalysis. The compound's stability under various conditions allows for versatile use in cross-coupling reactions and polymer chemistry. Additionally, its distinct thiocarbonyl functionality enables selective transformations, contributing to its utility in pharmaceuticals and agrochemicals. Handling requires standard precautions due to its sulfur-based reactivity.
1,3-Dithiolane-2-thione structure
1,3-Dithiolane-2-thione structure
Product Name:1,3-Dithiolane-2-thione
CAS No:822-38-8
MF:C3H4S3
MW:136.258856773376
MDL:MFCD00005493
CID:724372
PubChem ID:24894484
Update Time:2025-06-13

1,3-Dithiolane-2-thione Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dithiolane-2-thione
    • Ethylene Trithiocarbonate
    • 4,5-Dihydro-1,3-Dithiole-2-thione
    • Cyclic ethylene trithiocarbonate
    • NSC 6746
    • Trithiocarbonic acid, cyclic ethylene ester
    • CARBONIC ACID, TRITHIO-, CYCLIC ETHYLENE ESTER
    • ETHYLENETRITHIOCARBONATE
    • Cylic ethylene trithiocarbonate
    • NSC6746
    • XCWPBWWTGHQKDR-UHFFFAOYSA-N
    • 1,3-Dithiolan-2-thione
    • KSC449A8R
    • Ethylene trithiocarbonate, 97%
    • XCWPBWWTGHQKDR-UHFFFAOYSA-
    • Carbonic acid, trithio-, cyclic ethylene ester (6CI, 7CI, 8CI)
    • Ethylene glycol, cyclic trithiocarbonate (8CI)
    • SCHEMBL186709
    • MFCD00005493
    • BRN 0106330
    • AKOS015856657
    • UNII-QE427K8FTH
    • E0323
    • CS-0317149
    • D90483
    • 5-19-04-00014 (Beilstein Handbook Reference)
    • AS-58463
    • NSC-6746
    • QE427K8FTH
    • EINECS 212-498-9
    • DB-056590
    • NS00038177
    • DTXCID9048279
    • DTXSID9061172
    • 1,3-Dithiacyclopentane-2-thione
    • 822-38-8
    • MDL: MFCD00005493
    • Inchi: 1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2
    • InChI Key: XCWPBWWTGHQKDR-UHFFFAOYSA-N
    • SMILES: S=C1SCCS1
    • BRN: 0106330

Computed Properties

  • Exact Mass: 135.94800
  • Monoisotopic Mass: 135.947512
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 60.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 82.7

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 34-36 °C (lit.)
  • Boiling Point: 307 °C(lit.)
  • Flash Point: Fahrenheit: 325.4 ° f < br / > Celsius: 163 ° C < br / >
  • Refractive Index: 1.7320 (estimate)
  • Solubility: Almost insoluble (0.02 g/l) (25 º C),
  • PSA: 82.69000
  • LogP: 1.75130
  • Solubility: Not determined

1,3-Dithiolane-2-thione Security Information

  • Hazardous Material transportation number:UN 3339 9
  • WGK Germany:3
  • Safety Instruction: S23-S24/25
  • FLUKA BRAND F CODES:9-13-23
  • RTECS:FG2720000
  • Storage Condition:2-8°C

1,3-Dithiolane-2-thione Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1,3-Dithiolane-2-thione Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Benzene ;  8 h, 60 °C
Reference
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 2

Reaction Conditions
1.1 Reagents: Disodium sulfide Solvents: Water
Reference
Phase-transfer synthesis of symmetrical and unsymmetrical dialkyl trithiocarbonates
Degani, Iacopo; et al, Synthesis, 1986, (11), 894-9

Production Method 3

Reaction Conditions
1.1 Catalysts: 1635417-42-3 Solvents: Carbon disulfide ;  15 min, 25 °C
1.2 Solvents: Water ;  60 min, 50 °C
Reference
An Efficient and Straightforward Access to Symmetrical Dialkyl Trithiocarbonates Using a Basic Task-Specific Ionic Liquid and Carbon Disulfide
Sayyahi, Soheil; et al, Phosphorus, 2014, 189(11), 1718-1722

Production Method 4

Reaction Conditions
1.1 Solvents: Benzene ;  2 h, 80 °C
Reference
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 5

Reaction Conditions
1.1 Solvents: Benzene
Reference
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

Production Method 6

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Preparation and properties of certain polymeric and cyclic trithiocarboxylates
Braun, D.; et al, Monatshefte fuer Chemie, 1965, 96(2), 631-41

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Trioctylmethylammonium chloride Solvents: Water
1.2 Reagents: 1-Chloropropane Solvents: Benzene
Reference
Convenient synthesis of alkanediyl bis(alkyl trithiocarbonate)s from alkenedithiols with alkyl halides and carbon disulfide in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1987, 60(1), 435-7

Production Method 8

Reaction Conditions
1.1 Catalysts: Trioctylammonium chloride Solvents: Benzene
Reference
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

Production Method 9

Reaction Conditions
1.1 Catalysts: Lithium tert-butoxide ;  25 °C; 24 h, 25 °C
Reference
Atom economical synthesis of di- and trithiocarbonates by the lithium tert-butoxide catalyzed addition of carbon disulfide to epoxides and thiiranes
Diebler, J.; et al, Organic & Biomolecular Chemistry, 2016, 14(31), 7480-7489

Production Method 10

Reaction Conditions
Reference
Thiono and dithio esters. XXIV. Synthesis of tetrathiooxalate
Hartke, Klaus; et al, Chemische Berichte, 1980, 113(5), 1898-906

Production Method 11

Reaction Conditions
1.1 Catalysts: 1-(Chloromethoxy)butane
Reference
The reactions of the 1,2-ethanediylbis(trithiocarbonic acid) dianion with several electrophilic reagents
Tanimoto, Shigeo; et al, Bulletin of the Chemical Society of Japan, 1982, 55(1), 339-40

Production Method 12

Reaction Conditions
1.1 Reagents: Disodium sulfide Solvents: Water
2.1 Solvents: Benzene ;  2 h, 80 °C
Reference
Sodium trithiocarbonate
Young, Jonathan R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 13

Reaction Conditions
1.1 Reagents: Triethylsilane Solvents: Acetonitrile
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Production Method 14

Reaction Conditions
1.1 Catalysts: Trioctylammonium chloride Solvents: Benzene
Reference
Convenient synthesis of cyclic trithiocarbonates from 1,2- or 1,3-dihaloalkanes and sodium trithiocarbonate in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1989, 62(1), 339-41

Production Method 15

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ;  20 min, rt
1.2 3.5 h, rt
Reference
Novel and efficient method for the synthesis of cyclic trithiocarbonates employing Cs2Co3/CS2 system
Nitin, Srivastava; et al, Research Journal of Chemistry and Environment, 2021, 25(12), 142-148

Production Method 16

Reaction Conditions
Reference
Synthesis of Symmetrical Dialkyl Trithiocarbonates Using a Polymer Supported System
Tamami, Bahman; et al, Journal of Chemical Research, 1998, (8), 454-455

Production Method 17

Reaction Conditions
1.1 Reagents: Cesium hydroxide Solvents: Dimethyl sulfoxide ;  60 min, 50 °C
Reference
Superbasic system CsOH/DMSO as a reagent for a fast one-step synthesis of symmetrical dialkyl trithiocarbonates
Yousefi, Ali, Journal of Sulfur Chemistry, 2015, 36(6), 672-677

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Carbon disulfide ;  60 min, reflux
Reference
A novel one-step synthesis of symmetrical dialkyl trithiocarbonates in the presence of phase-transfer catalysis
Kiasat, Ali Reza; et al, Journal of the Chinese Chemical Society (Taipei, 2008, 55(3), 639-642

Production Method 19

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Imidazole Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 45 °C
Reference
An efficient one-pot approach to the synthesis of symmetric trithiocarbonates from carbon disulfide and alkyl halides using imidazole
Soleiman-Beigi, Mohammad; et al, Journal of Sulfur Chemistry, 2014, 35(5), 470-476

Production Method 20

Reaction Conditions
1.1 Catalysts: Triethylamine
Reference
The synthesis of 1,3-dithiolane-2-thione derivatives
Taguchi, Yoichi; et al, Bulletin of the Chemical Society of Japan, 1987, 60(2), 727-30

Production Method 21

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium fluoride ;  12 h, 80 °C
Reference
Organocatalytic selective coupling of episulfides with carbon disulfide for the synthesis of poly(trithiocarbonate)s and cyclic trithiocarbonates
Chen, Chao; et al, Polymer Chemistry, 2022, 13(23), 3471-3478

Production Method 22

Reaction Conditions
1.1 Reagents: S8
Reference
C-H activation with elemental sulfur: synthesis of cyclic thioureas from formaldehyde aminals and S8
Denk, Michael K.; et al, Chemistry - A European Journal, 2001, 7(20), 4477-4486

Production Method 23

Reaction Conditions
1.1 Solvents: Methanol
Reference
New convenient method for synthesis of 1,3-dithiolane-2-thiones and their use for synthesis of 4,5-bis(methoxycarbonyl)-1,3-dithiole-2-thione
Khodorkovskii, V. Yu.; et al, Zhurnal Organicheskoi Khimii, 1985, 21(6), 1345-8

Production Method 24

Reaction Conditions
1.1 Catalysts: Butyllithium
Reference
Generation of 1,2-ethanebis(trithiocarbonic acid) dianion from 2,2'-[1,2-ethanediylbis(thio)]-bis-1,3-dithiolane and its reaction with alkyl halides
Tanimoto, Shigeo; et al, Tetrahedron Letters, 1981, 22(7), 655-8

Production Method 25

Reaction Conditions
1.1 Reagents: Disodium sulfide
Reference
Process for the preparation of vicinal alkanedithiols
, European Patent Organization, , ,

Production Method 26

Reaction Conditions
1.1 Solvents: Carbon disulfide
Reference
A new type of iminocarbonylaton of diols, mercaptoalkanol, and dithiol via their dibutylstannyl derivatives
Sakai, Shizuyoshi; et al, Bulletin of the Chemical Society of Japan, 1977, 50(12), 3271-5

Production Method 27

Reaction Conditions
1.1 Catalysts: Lithium chloride Solvents: Dimethylformamide ;  2 h, 150 °C
Reference
One-pot synthesis of ethylene trithiocarbonate from ethylene carbonate
Kim, Hoon Sik; et al, Applied Catalysis, 2008, 337(2), 168-172

Production Method 28

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Trioctylmethylammonium chloride Solvents: Water
1.2 Solvents: Benzene
Reference
Convenient synthesis of alkanediyl bis(alkyl trithiocarbonate)s from alkenedithiols with alkyl halides and carbon disulfide in the presence of phase-transfer catalyst
Sugawara, Akira; et al, Bulletin of the Chemical Society of Japan, 1987, 60(1), 435-7

1,3-Dithiolane-2-thione Raw materials

1,3-Dithiolane-2-thione Preparation Products

1,3-Dithiolane-2-thione Suppliers

Amadis Chemical Company Limited
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(CAS:822-38-8)1,3-Dithiolane-2-thione
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Quantity:100g
Purity:99%
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(CAS:822-38-8)Ethylene Trithiocarbonate, ≥ 96.0%
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Purity:99%
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Additional information on 1,3-Dithiolane-2-thione

Comprehensive Overview of 1,3-Dithiolane-2-thione (CAS No. 822-38-8): Properties, Applications, and Research Insights

1,3-Dithiolane-2-thione (CAS No. 822-38-8) is a sulfur-containing heterocyclic compound with significant relevance in organic synthesis and material science. Its unique molecular structure, featuring a five-membered ring with two sulfur atoms and a thiocarbonyl group, makes it a versatile intermediate for various chemical transformations. Researchers and industries value this compound for its ability to act as a ligand, catalyst, or building block in the synthesis of complex molecules. The growing interest in sulfur-rich compounds and their applications in green chemistry has further elevated the importance of 1,3-Dithiolane-2-thione.

The compound's CAS number 822-38-8 is frequently searched in scientific databases, reflecting its widespread use in academic and industrial research. Recent studies highlight its role in developing advanced materials, such as conductive polymers and corrosion inhibitors. Additionally, its potential in pharmaceutical intermediates has garnered attention, particularly in the design of bioactive molecules. As sustainability becomes a global priority, the demand for eco-friendly synthetic routes has led to renewed interest in 1,3-Dithiolane-2-thione as a green chemistry reagent.

One of the most searched questions about 1,3-Dithiolane-2-thione revolves around its synthesis methods. The compound is typically prepared via the reaction of carbon disulfide with 1,2-ethanedithiol under controlled conditions. Researchers are also exploring microwave-assisted synthesis to improve yield and reduce reaction time. Another hot topic is its application in coordination chemistry, where it forms stable complexes with transition metals, enabling catalytic applications in organic transformations.

In the context of material science, 1,3-Dithiolane-2-thione (CAS No. 822-38-8) is investigated for its role in modifying surface properties of metals and polymers. Its ability to form self-assembled monolayers (SAMs) makes it valuable for nanotechnology applications. Furthermore, its derivatives are explored for energy storage systems, such as lithium-sulfur batteries, due to their high sulfur content and redox activity. These applications align with the current focus on renewable energy and sustainable technologies.

From a safety and handling perspective, 1,3-Dithiolane-2-thione requires standard laboratory precautions, including proper ventilation and personal protective equipment. While not classified as hazardous under most regulations, its sulfur content necessitates careful storage to avoid moisture absorption. Researchers often inquire about its stability and solubility, which are critical for experimental reproducibility. The compound is soluble in common organic solvents like dichloromethane and acetone, facilitating its use in diverse reactions.

The future of 1,3-Dithiolane-2-thione research lies in expanding its applications in catalysis and functional materials. With the rise of computational chemistry, scientists are leveraging molecular modeling to predict its reactivity and optimize synthetic pathways. As the scientific community continues to explore sustainable chemistry, this compound is poised to play a pivotal role in innovative solutions for global challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:822-38-8)1,3-Dithiolane-2-thione
A1207175
Purity:99%
Quantity:100g
Price ($):280.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:822-38-8)Ethylene Trithiocarbonate, ≥ 96.0%
LE15301
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email